2-Hydroxy-3-(quinolin-2-yl)propanoic acid
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Overview
Description
2-Hydroxy-3-(quinolin-2-yl)propanoic acid is an organic compound with the molecular formula C12H11NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the reaction of quinoline with acrylic acid derivatives in the presence of a base such as potassium carbonate at elevated temperatures . Another method includes the reaction of quinoline with ethyl acrylate, acrylonitrile, or acrylamide electrophiles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and strong acids can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield quinoline-2-one derivatives.
Substitution: Substitution reactions with different electrophiles can produce a variety of quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like ethyl acrylate and acrylonitrile are used in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione and quinoline-2-one .
Scientific Research Applications
2-Hydroxy-3-(quinolin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The compound binds to the active site of EGFR, preventing its activation and subsequent signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
3-(Quinolin-3-yl)propanoic acid: Another quinoline derivative with similar structural features but different functional groups.
2-Hydroxyquinoline: A simpler quinoline derivative with hydroxyl substitution at the 2-position.
4-Hydroxy-2-quinolone: A related compound with hydroxyl and carbonyl groups at different positions on the quinoline ring.
Uniqueness: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-hydroxy-3-quinolin-2-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,11,14H,7H2,(H,15,16) |
InChI Key |
QPOFVEGOCUCXGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)O |
Origin of Product |
United States |
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